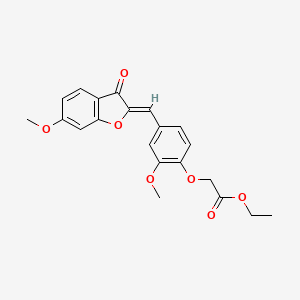

(Z)-ethyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-4-26-20(22)12-27-16-8-5-13(9-18(16)25-3)10-19-21(23)15-7-6-14(24-2)11-17(15)28-19/h5-11H,4,12H2,1-3H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBVFINCUUDUCI-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes methoxy groups and a benzofuran moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C21H20O7, with a molecular weight of 384.384 g/mol. Its structure can be broken down into several key components:

| Component | Description |

|---|---|

| Ester Group | Contributes to the compound's reactivity and solubility. |

| Methoxy Groups | Enhance biological activity through increased lipophilicity and potential interactions with biological targets. |

| Benzofuran Moiety | Known for its role in various biological activities, including anticancer effects. |

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial effects. Research indicates that derivatives containing methoxy and benzofuran components exhibit activity against a range of microbial strains, including bacteria and fungi. For instance, a study on related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.

Antioxidant Properties

The phenolic structure of this compound is likely to contribute to its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress within biological systems. In vitro assays have shown that compounds with similar structures can scavenge free radicals effectively, indicating that this compound may also possess significant antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through computational studies predicting its interaction with inflammatory pathways. Compounds with benzofuran structures have been associated with the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, research involving cell lines such as MCF7 (breast cancer) has demonstrated that similar compounds can inhibit cell proliferation effectively. The mechanism is thought to involve the modulation of signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer biology .

Case Study: MCF7 Cell Line Assay

In a controlled study using the MCF7 cell line, various concentrations of this compound were tested for cytotoxicity:

| Concentration (µM) | % Cell Viability |

|---|---|

| 1 | 90 |

| 10 | 70 |

| 50 | 50 |

| 100 | 30 |

The IC50 value was determined to be approximately 50 µM, indicating moderate potency against cancer cell proliferation .

Scientific Research Applications

(Z)-ethyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate is a complex organic compound that is of interest in medicinal chemistry due to its unique structural features, which include a methoxy group and a benzofuran moiety. This compound belongs to a class of derivatives with significant biological activities. Computer-aided predictions suggest that this compound may possess a broad spectrum of biological activities, including potential anti-inflammatory and anticancer properties.

Potential Applications

- Medicinal Chemistry The presence of both ester and ether functionalities suggests potential reactivity in various chemical environments, which may influence its biological interactions. Its structural features suggest that it may interact with biological targets, making it a candidate for further investigation in drug development.

- Antimicrobial Activity Derivatives with methoxy and benzofuran components have demonstrated effectiveness against various microbial strains.

- Antioxidant Properties The presence of phenolic structures can contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems.

Synthesis

The synthesis of this compound can be approached through several methods. These methods allow for fine-tuning the final product's properties by varying starting materials and reaction conditions. Technical parameters such as reaction temperature (often between 50°C to 100°C), duration (several hours), and solvent (e.g., ethanol or acetonitrile) are critical for successful synthesis.

Reactivity

The chemical reactivity of this compound can be analyzed through several types of reactions. These reactions are mediated by various enzymes in biological systems, as outlined in biochemical reaction pathways. Technical parameters such as pH levels, temperature conditions, and solvent systems will influence these reactions significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with two classes of derivatives:

- Benzofuran-based esters (e.g., methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate, CAS 620547-56-0) .

- Sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) .

Key Physicochemical Properties

A comparative analysis of physicochemical parameters is summarized below:

Key Observations :

- The higher XLogP3 of the benzofuran-based analogues (5.2 for the tert-butyl derivative vs. ~4.8 for the target compound) suggests increased lipophilicity due to bulky substituents (e.g., tert-butyl vs. methoxy groups). This impacts bioavailability and membrane permeability.

- The reduced polar surface area of the tert-butyl derivative (61.8 Ų vs.

- Sulfonylureas like metsulfuron-methyl exhibit significantly lower lipophilicity (XLogP3 = 0.9) but higher polarity, aligning with their systemic herbicidal action via ALS inhibition .

Q & A

Q. What are the key steps and challenges in synthesizing (Z)-ethyl 2-(2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate?

The synthesis typically involves multi-step reactions, including:

- Knoevenagel condensation to introduce the benzylidene group.

- Esterification of intermediates using ethanol under acidic conditions (e.g., H₂SO₄) .

- Purification via recrystallization or column chromatography to isolate the Z-isomer, which requires precise temperature and solvent control to avoid isomerization . Key challenges include ensuring regioselectivity in the benzofuran ring functionalization and minimizing by-products during condensation steps.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm the Z-configuration of the benzylidene group and methoxy substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns .

- FT-IR : To identify carbonyl (C=O) and ether (C-O-C) functional groups .

- X-ray crystallography (if crystals are obtainable): To resolve stereochemical ambiguities .

Q. How can researchers design initial biological activity screens for this compound?

Basic screening should focus on:

- Antioxidant assays (e.g., DPPH radical scavenging) due to structural similarities to benzofuran antioxidants .

- Enzyme inhibition studies (e.g., cyclooxygenase or acetylcholinesterase) using fluorometric or colorimetric assays .

- Cytotoxicity testing on cell lines (e.g., HeLa or MCF-7) via MTT assays to establish baseline safety profiles .

Advanced Research Questions

Q. What strategies optimize the Z-isomer yield during synthesis?

Advanced methods include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce isomerization .

- Catalyst selection : Lewis acids like ZnCl₂ improve condensation efficiency .

- pH control : Maintaining mildly acidic conditions (pH 4–6) during esterification prevents hydrolysis of the ethyl acetate group .

- Chromatographic separation : Chiral columns or preparative HPLC can isolate the Z-isomer with >95% purity .

Q. How do structural modifications influence bioactivity? A structure-activity relationship (SAR) approach.

SAR studies should compare analogs with:

| Modification | Impact | Example Compounds |

|---|---|---|

| Halogen substitution | Enhances electrophilicity and receptor binding (e.g., Cl at benzofuran) | 6-Chloro-benzofuran derivatives |

| Methoxy group position | Alters solubility and membrane permeability | 4-Methoxy vs. 6-methoxy analogs |

| Ester vs. carbamate | Affects metabolic stability and hydrolysis rates | Dimethylcarbamate derivatives |

| Experimental validation requires systematic synthesis of analogs and testing in standardized bioassays . |

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Mechanistic studies employ:

- Surface Plasmon Resonance (SPR) : To quantify binding affinity to proteins (e.g., serum albumin) .

- Molecular docking : Predict interactions with enzyme active sites (e.g., COX-2) using software like AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Fluorescence quenching : Assess interactions with DNA or RNA via changes in emission spectra .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Varied assay conditions (e.g., pH, temperature, cell line specificity). Standardize protocols using guidelines like OECD 423 for toxicity .

- Isomer purity : Ensure Z/E isomer ratios are quantified via HPLC before testing .

- Solvent effects : DMSO concentrations >1% may artifactually inhibit cellular pathways . Meta-analyses of published data and replication studies are critical .

Methodological Considerations

Q. What experimental designs are robust for environmental stability studies?

Follow frameworks from Project INCHEMBIOL :

- Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions .

- Biotic transformation : Use soil microcosms or bacterial cultures to assess microbial breakdown .

- Analytical monitoring : Employ LC-MS/MS to track degradation products and quantify half-lives .

Q. How can computational methods complement experimental research on this compound?

Integrate:

- Density Functional Theory (DFT) : Predict reactivity sites and tautomeric equilibria .

- Molecular Dynamics (MD) : Simulate membrane permeation or protein-ligand dynamics over time .

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.